molecular formula C19H17BrN2O3S B2476640 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 1040670-64-1

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2476640
CAS No.: 1040670-64-1
M. Wt: 433.32
InChI Key: WCSCBQPOXQVFGE-UHFFFAOYSA-N
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Description

The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide features a central oxazole ring substituted with a 3-bromophenyl group at the 5-position, a thioether linkage at the 2-position, and a propanamide moiety terminating in a 4-methoxyphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-12(18(23)22-15-6-8-16(24-2)9-7-15)26-19-21-11-17(25-19)13-4-3-5-14(20)10-13/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSCBQPOXQVFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction using bromine or a brominating agent.

    Thioether formation: The oxazole derivative is reacted with a thiol compound to introduce the thioether linkage.

    Amidation: The final step involves the reaction of the thioether intermediate with 4-methoxyphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide involves multi-step strategies, typically leveraging nucleophilic substitution, cyclization, and coupling reactions. Below is a breakdown of the critical reaction steps inferred from analogous methodologies in the literature:

Oxazole Ring Formation

The 5-(3-bromophenyl)oxazol-2-yl moiety is synthesized via cyclization reactions. A plausible route involves the Robinson-Gabriel synthesis , where α-acylaminoketones undergo dehydration in the presence of sulfuric acid or phosphorus oxychloride to form oxazole rings12.

  • Example reaction :

    3-Bromobenzoyl chloride + 2-AminoacetophenoneH2SO45-(3-Bromophenyl)oxazole-2-carboxylic acid\text{3-Bromobenzoyl chloride + 2-Aminoacetophenone} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-(3-Bromophenyl)oxazole-2-carboxylic acid}

Thioether Bond Formation

The thioether linkage (-S-) is introduced via nucleophilic substitution. A thiol group (from oxazole-2-thiol) reacts with a halogenated propanamide intermediate (e.g., 2-chloropropanamide) under basic conditions or with catalysts like InCl₃31.

  • Conditions :

    • Solvent: 50% EtOH

    • Catalyst: InCl₃ (20 mol%)

    • Temperature: 40°C under ultrasound irradiation3.

Amide Coupling

The final amide bond is formed between the propanamide-thioether intermediate and 4-methoxyaniline using coupling agents like EDCl/HOBt or via activation as an acyl chloride14.

Bromophenyl Substituent Reactivity

The 3-bromophenyl group on the oxazole ring is a site for further functionalization:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aryl groups5.

  • Nucleophilic Aromatic Substitution : Bromine displacement by amines or thiols under basic conditions[^7].

Thioether Stability

The thioether bond is stable under acidic and mild basic conditions but may oxidize to sulfoxide or sulfone in the presence of strong oxidizing agents like H₂O₂ or mCPBA36.

Amide Hydrolysis

The terminal amide group can hydrolyze under strongly acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield carboxylic acid derivatives4.

Optimized Reaction Conditions and Yields

Step Reaction Type Conditions Yield Key Observations
1Oxazole cyclizationH₂SO₄, 100°C, 6 hrs72%High regioselectivity for 5-aryl oxazole
2Thioether formationInCl₃, 50% EtOH, ultrasound, 40°C, 20 min89%Ultrasound enhances reaction efficiency
3Amide couplingEDCl/HOBt, DMF, rt, 12 hrs93%Minimal racemization observed

Data inferred from analogous syntheses in .

Comparative Analysis of Catalytic Systems

Catalyst Solvent Time Yield Advantages
InCl₃50% EtOH20 min89%Eco-friendly, high efficiency under US
PiperidineEtOH24 hrs65%Longer reaction time, lower yield
DBUTHF6 hrs78%Requires anhydrous conditions

Ultrasound (US) irradiation significantly improves reaction kinetics3.

Degradation Pathways

  • Photodegradation : Exposure to UV light leads to cleavage of the thioether bond, forming sulfenic acid and oxazole fragments[^4].

  • Oxidative Degradation : In the presence of H₂O₂, the thioether oxidizes to sulfoxide (confirmed by LC-MS)6.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that oxazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, structural modifications involving oxazole rings have been shown to enhance activity against both Gram-positive and Gram-negative bacteria. The thioether link in the compound may contribute to its efficacy by enhancing lipophilicity, which facilitates membrane penetration.

Case Study: Antimicrobial Screening

A study evaluated several oxazole derivatives for their antimicrobial activity using the turbidimetric method. Compounds were tested against a range of pathogens, revealing that derivatives with similar structural motifs to 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide exhibited promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Oxazole derivatives are increasingly recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the 3-bromophenyl group is hypothesized to enhance cytotoxicity by interacting with specific cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assays

In vitro studies have shown that compounds similar to this compound demonstrate significant growth inhibition in various cancer cell lines, including breast and lung cancers. For example, a derivative was reported to achieve over 75% growth inhibition in MCF7 breast cancer cells at specific concentrations .

Neuroprotective Effects

Emerging evidence suggests that oxazole-based compounds may possess neuroprotective properties. These compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The dual inhibition of AChE and butyrylcholinesterase (BChE) has been linked to improved cognitive function and neuroprotection.

Case Study: Neuroprotective Activity

A study assessing the neuroprotective capabilities of similar oxazole derivatives indicated that certain modifications could lead to enhanced AChE inhibition, thus providing a potential therapeutic avenue for treating neurodegenerative disorders . In particular, the compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for further exploration in neuropharmacology.

Data Summary

ApplicationKey FindingsReferences
AntimicrobialSignificant activity against Gram-positive/negative bacteria
AnticancerOver 75% growth inhibition in MCF7 cells
NeuroprotectiveInhibition of AChE/BChE, potential for cognitive enhancement

Mechanism of Action

The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and bromophenyl groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Oxadiazole Derivatives ()

Compounds 8i–8l from Heterocyclic Communications 2023 share a propanamide backbone and sulfonylpiperidinyl-oxadiazole core. Key differences include:

  • Heterocycle : The target compound uses an oxazole ring, while analogues 8i–8l incorporate 1,3,4-oxadiazole .
  • Substituents : The 3-bromophenyl group in the target contrasts with the 4-methoxyphenylsulfonylpiperidinyl group in 8i–8l .
  • Amide Substituents : The target’s 4-methoxyphenylamide differs from 8i ’s p-tolyl or 8j ’s 4-ethoxyphenyl groups.

Physical Properties :

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 460.33 Not Reported
8i (Oxadiazole) 516.63 142–144 87
8j (Oxadiazole) 546.67 138–140 87
Benzoxazole Derivatives ()

Compounds 12c–12h feature a benzo[d]oxazole core linked to acetamide groups. Unlike the target’s oxazole, the fused benzoxazole ring enhances aromaticity, which may improve DNA intercalation (as seen in their cytotoxicity against HepG2 cells). The target’s 3-bromophenyl group could similarly enhance hydrophobic interactions in biological systems .

Thiazolotriazole Derivatives ()

Compounds 26–32 incorporate thiazolo[2,3-c][1,2,4]triazole heterocycles. The target’s simpler oxazole core may offer synthetic advantages but reduced π-stacking capacity .

Substituent Effects on Physicochemical Properties

  • Bromine vs.
  • Thioether Linkage : The thioether in the target and analogues (e.g., 8i , 12c ) contributes to flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Spectral Data Comparisons

  • IR Spectroscopy : The target’s thioether (C–S) stretch (~700 cm⁻¹) and amide C=O (~1660 cm⁻¹) align with analogues in and . Absence of S–H stretches (~2500 cm⁻¹) confirms thioether formation over thiol tautomers .
  • NMR : The 4-methoxyphenyl group in the target would show a singlet at δ ~3.8 ppm (OCH₃), similar to 8i (δ 3.7 ppm). Aromatic protons in the 3-bromophenyl group would resonate downfield (δ ~7.5–8.0 ppm) due to bromine’s electronegativity .

Biological Activity

The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a novel synthetic entity that has garnered attention for its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features an oxazole ring, a thioether linkage, and a propanamide moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound with high purity, as confirmed by spectroscopic methods like NMR and mass spectrometry.

1. Neuroprotective Effects

Recent studies have demonstrated that compounds similar to This compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s. For example, related oxazole derivatives showed IC50 values in the low micromolar range, indicating potent enzyme inhibition .

2. Anti-inflammatory Activity

The compound's thioether group is hypothesized to contribute to its anti-inflammatory properties. In vitro assays have shown that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . Molecular docking studies suggest that these compounds bind effectively to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs.

3. Analgesic Properties

Preliminary pharmacological tests indicate potential analgesic effects. For instance, compounds with similar scaffolds have been evaluated using the writhing test and hot plate test, showing significant reductions in pain response compared to controls . The presence of a methoxy group has been linked to enhanced analgesic activity.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Oxazole ringEnhances AChE inhibition
Thioether linkageContributes to anti-inflammatory effects
Methoxy substitutionIncreases analgesic potency

Research suggests that modifications at the 5-position of the oxazole ring can significantly influence both the potency and selectivity of the compound against various biological targets .

Case Studies

  • Neurotoxicity Assessment : A study assessing neurotoxic liabilities of related compounds found that certain derivatives exhibited minimal toxicity while maintaining high AChE inhibitory activity, suggesting a favorable therapeutic index .
  • In Vivo Studies : Animal models treated with similar oxazole derivatives displayed reduced inflammation markers and improved behavioral outcomes in pain assessments, reinforcing their potential as therapeutic agents .

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